1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two dichlorophenyl groups, two fluorophenyl groups, and a methyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Methylation: The addition of the methyl group to the pyrazole ring can be carried out using methylating agents such as methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the electron-withdrawing groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism by which 1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or modulation of their activity. Pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)urea: This compound shares the dichlorophenyl and fluorophenyl groups but differs in its core structure.
1-(3-Chloro-2-methylphenyl)-3-(2,5-dichlorophenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione: This compound has a similar substitution pattern but a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of substituents and the pyrazole core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14Cl2F2N2 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H14Cl2F2N2/c1-13-21(14-2-7-17(25)8-3-14)27-28(20-12-16(23)6-11-19(20)24)22(13)15-4-9-18(26)10-5-15/h2-12H,1H3 |
InChI Key |
NHRAXHGFECPBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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